molecular formula C10H14N2O2S B13626104 N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide

N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide

Cat. No.: B13626104
M. Wt: 226.30 g/mol
InChI Key: DYEYIZBAYIINMI-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a 3-(aminomethyl)phenyl group. Its hydrochloride salt form has the molecular formula C₁₀H₁₅ClN₂O₂S and a molecular weight of 271.15 g/mol (95% purity) . The compound falls under Category C9 in chemical classification systems, though the exact criteria for this category are unspecified in available literature.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide

InChI

InChI=1S/C10H14N2O2S/c11-7-8-2-1-3-9(6-8)12-15(13,14)10-4-5-10/h1-3,6,10,12H,4-5,7,11H2

InChI Key

DYEYIZBAYIINMI-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide typically involves the reaction of 3-(aminomethyl)aniline with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Cyclopropanesulfonamide Derivatives from Patent Literature

Example Compound :
N-((1S,3R,4S)-3-ethyl-4-(3-(hydroxymethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

  • Key Differences: Structural Complexity: This patented derivative incorporates a fused bicyclic heteroaromatic system (imidazo-pyrrolo-pyrazine) and an ethyl-substituted cyclopentane. Such modifications are designed for high target specificity, likely in oncology or kinase inhibition . Functional Groups: The hydroxymethyl and ethyl groups may enhance solubility and metabolic stability compared to the simpler aminomethyl group in the target compound.
  • Implications : The target compound’s simpler structure may offer advantages in synthetic accessibility and cost-effectiveness but could lack the selectivity of more complex analogs .

Benzenesulfonamide Analogs

Example Compound: 4-(Aminomethyl)benzenesulfonamide

  • Molecular Formula : C₇H₁₀N₂O₂S
  • Molecular Weight : 186.23 g/mol .
  • Key Differences :
    • Ring System : Replaces the cyclopropane with a benzene ring, eliminating ring strain but reducing conformational rigidity.
    • Physicochemical Properties : The benzene ring increases hydrophobicity (higher logP) compared to the cyclopropane-containing target compound.
  • Research Findings : Benzenesulfonamides are widely used as carbonic anhydrase inhibitors. The cyclopropane analog may exhibit altered binding kinetics due to steric effects .

Trifluoromethyl-Substituted Sulfonamides

Example Compound : N-[3-(Trifluoromethyl)phenyl]methanesulfonamide

  • Molecular Formula: C₈H₈F₃NO₂S
  • Molecular Weight : 239.21 g/mol .
  • Key Differences: Substituent Effects: The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and membrane permeability compared to the electron-donating aminomethyl group. Applications: Trifluoromethylated sulfonamides are prevalent in agrochemicals and CNS drugs, whereas the aminomethyl group may favor interactions with polar biological targets .

Hydrochloride Salt Comparison

Example Compound: 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride

  • Molecular Formula : C₁₂H₁₃Cl₂N₃O
  • Molecular Weight : 262.76 g/mol (95% purity) .
  • Key Differences: Core Structure: Contains a dihydropyridinone ring instead of a sulfonamide, leading to distinct electronic and hydrogen-bonding profiles. Salt Form: Both compounds are hydrochloride salts, suggesting comparable stability and formulation strategies .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Category Notable Properties
N-[3-(Aminomethyl)phenyl]cyclopropanesulfonamide (hydrochloride) C₁₀H₁₅ClN₂O₂S 271.15 Cyclopropane, aminomethyl C9 High polarity, hydrochloride salt
4-(Aminomethyl)benzenesulfonamide C₇H₁₀N₂O₂S 186.23 Benzene, aminomethyl Classic sulfonamide scaffold
N-[3-(Trifluoromethyl)phenyl]methanesulfonamide C₈H₈F₃NO₂S 239.21 Trifluoromethyl Enhanced metabolic stability
Patent-derived cyclopropanesulfonamide C₂₀H₂₅N₅O₃S 415.51* Imidazo-pyrrolo-pyrazine, ethyl High target specificity

*Estimated based on substituents.

Research Findings and Implications

  • Cyclopropane vs. Benzene : Cyclopropane’s ring strain may confer rigidity, improving binding to flat hydrophobic pockets (e.g., enzyme active sites), whereas benzene analogs offer synthetic simplicity .
  • Aminomethyl vs. Trifluoromethyl: The aminomethyl group’s polarity favors aqueous solubility and hydrogen bonding, while trifluoromethyl enhances lipophilicity and bioavailability .
  • Salt Forms: Hydrochloride salts of sulfonamides are common for improving crystallinity and shelf life, as seen in both the target compound and dihydropyridinone derivatives .

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